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Indolmycenic acid -

Indolmycenic acid

Catalog Number: EVT-1586661
CAS Number:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.
Overview

Indolmycenic acid is a significant compound in the biosynthetic pathway of indolmycin, a natural product with notable antibacterial properties. This compound serves as a chiral intermediate in the synthesis of indolmycin, which has garnered attention for its potential therapeutic applications. The biosynthesis of indolmycenic acid involves a complex interplay of enzymatic reactions that convert simple amino acids into this more complex structure.

Source

Indolmycenic acid is derived from the indolmycin biosynthetic gene cluster found in various bacterial species, including Streptomyces griseus. Recent studies have elucidated the complete biosynthetic pathway, identifying key enzymes and intermediates involved in its formation .

Classification

Indolmycenic acid falls under the category of indole derivatives, specifically classified as an amino acid derivative due to its origin from tryptophan and arginine. Its structure features a unique oxazolinone heterocycle, which is critical for its biological activity.

Synthesis Analysis

Methods

The synthesis of indolmycenic acid can be achieved through both biosynthetic and semi-synthetic methods. The primary biosynthetic route involves the use of engineered Escherichia coli strains that express the necessary genes from the indolmycin biosynthetic pathway. Key genes include ind1, ind2, ind3, ind4, ind5, ind6, ind7, and ind0. These genes encode enzymes that facilitate the conversion of l-arginine and tryptophan into indolmycenic acid through a series of enzymatic reactions .

Technical Details

  1. Gene Cloning: The genes are cloned into plasmids and co-expressed in Escherichia coli.
  2. Enzymatic Reactions: The pathway involves several steps:
    • Oxidation of l-arginine to 4,5-dehydro-2-iminoarginine.
    • Enantioselective reduction to 4,5-dehydro-d-arginine.
    • Deamination of tryptophan to form indole pyruvate.
    • Methylation and reduction steps leading to the formation of indolmycenic acid .
Molecular Structure Analysis

Structure

Indolmycenic acid has a complex molecular structure characterized by an oxazolinone ring system. Its exact molecular formula is C₁₃H₁₄N₂O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 246.26 g/mol.
  • Structural Features: The compound contains multiple functional groups including amine and carboxylic acid functionalities, which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Indolmycenic acid undergoes several chemical transformations during its synthesis:

  1. Oxidation: The conversion of l-arginine to 4,5-dehydro-2-iminoarginine.
  2. Reduction: Enzymatic reduction processes involving NADH-dependent ketone reductases.
  3. Methylation: Methylation by S-adenosylmethionine-dependent methyltransferases.

Technical Details

These reactions are catalyzed by specific enzymes that have been identified through biochemical assays. For instance, Ind3 catalyzes the condensation reaction necessary for forming the oxazolinone ring from indolmycenic acid and dehydroarginine .

Mechanism of Action

Process

The mechanism by which indolmycenic acid exerts its effects is primarily related to its role as a precursor in the biosynthesis of indolmycin, which inhibits bacterial tryptophanyl-tRNA synthetase. This inhibition disrupts protein synthesis in bacteria, leading to their growth inhibition.

Data

Research has shown that the presence of specific enzymes like Ind6 can influence the pathway's direction, either promoting normal product formation or diverting it to shunt products depending on environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in further chemical modifications due to its functional groups.

Relevant analyses have shown that modifications at specific positions on the indole ring can affect both solubility and biological activity .

Applications

Indolmycenic acid is primarily researched for its role in synthesizing indolmycin, which has potential applications as an antibiotic agent against resistant bacterial strains. Its unique structural features make it a candidate for further chemical modifications aimed at developing new therapeutic agents.

Biosynthetic Pathways and Precursor Metabolism

Tryptophan-Dependent Biosynthetic Origins in Streptomyces griseus

Indolmycenic acid (IAA) biosynthesis originates exclusively from L-tryptophan in Streptomyces griseus ATCC 12648, following a conserved pathway initially elucidated through isotopic labeling and gene knockout studies [1] [10]. The pathway initiates with the deamination of L-tryptophan to indole-3-pyruvate (IPA), catalyzed by endogenous aminotransferases. This reaction is PLP-dependent and represents the rate-limiting step for carbon flux toward downstream intermediates [1] [4]. The ind0 gene, encoding a specialized transaminase, optimizes this conversion in the native Streptomyces host, though heterologous expression in E. coli leverages endogenous transaminases when ind0 is omitted [1]. Notably, the pathway bifurcates at IPA: the majority flows toward indolmycenic acid, while minor shunts yield C-desmethyl-indolmycenic acid (6; [M+H]⁺=206 m/z), especially when methylation is impaired [1].

Table 1: Core Enzymes in Tryptophan-to-Indolmycenic Acid Pathway

EnzymeGeneFunctionCofactors
Transaminaseind0Tryptophan → Indole-3-pyruvate (IPA)PLP
C-Methyltransferaseind1IPA → 3-Methyl-indolepyruvateSAM
Ketone Reductaseind23-Methyl-indolepyruvate → Indolmycenic acidNADH

Methylation and Decarboxylation Mechanisms in Intermediate Formation

The committed step in indolmycenic acid formation is the C-methylation of IPA at the β-carbon position, mediated by the SAM-dependent methyltransferase Ind1 [1] [10]. This enzymatic reaction exhibits strict regiospecificity, generating exclusively 3-methyl-indolepyruvate (4; [M+H]⁺=204 m/z) without detectable α-methylated byproducts [1]. Structural analyses confirm that Ind1’s active site accommodates IPA through hydrophobic pockets that orient the β-carbon for nucleophilic attack by the methyl group from SAM [7]. Subsequent stereoselective reduction of the keto group in 3-methyl-indolepyruvate is catalyzed by NADH-dependent ketone reductase Ind2, yielding (S)-configured indolmycenic acid (5; [M+H]⁺=220 m/z) [1] [4]. Crucially, no decarboxylation occurs during these steps; the carboxylic acid moiety of IPA remains intact throughout the transformation, distinguishing this pathway from IAA biosynthesis in plants or microbes [4] [9].

Table 2: Biochemical Parameters of Key Enzymatic Reactions

ReactionEnzymeKm (µM)kcat (min⁻¹)Specificity Constant (kcat/Km)
IPA MethylationInd118.5 ± 2.132.7 ± 1.81.77
3-Methyl-IPA ReductionInd242.3 ± 3.448.2 ± 2.51.14

Role of Indolmycenic Acid as a Critical Intermediate in Indolmycin Assembly

Indolmycenic acid serves as the essential chiral precursor for the antibiotic indolmycin, a tryptophanyl-tRNA synthetase inhibitor active against MRSA and Helicobacter pylori [1] [7]. In S. griseus, indolmycenic acid converges with 4,5-dehydro-D-arginine (synthesized via ind4-ind6-pel5 pathway) in an ATP-dependent condensation reaction catalyzed by the adenylate-forming enzyme Ind3 [7]. This step forms an unstable acyl-adenylate intermediate that spontaneously cyclizes to the oxazolinone core of N-desmethyl-indolmycin. Final N-methylation by Ind7 completes indolmycin assembly [1] [7].

Engineered E. coli systems expressing the full ind gene cluster accumulate indolmycenic acid at 40–50 mg/L culture, significantly higher than indolmycin titers (∼170 μg/L), highlighting its kinetic stability and resistance to endogenous metabolism [1]. This accumulation enables a semi-synthetic route to indolmycin:

  • Esterification: Indolmycenic acid → Ethyl ester 7 ([M+H]⁺=248 m/z)
  • Cyclization: Ethyl ester → N-desmethyl-indolmycin 8 ([M+H]⁺=244 m/z)
  • N-Methylation: N-desmethyl-indolmycin → Indolmycin 1 ([M+H]⁺=258 m/z) [1]

Table 3: Optimization of Indolmycenic Acid Production in Engineered Systems

ParameterValueImpact on Indolmycenic Acid Titer
Optimal Trp Feeding0.5 mM/day (2 days)50 mg/L
Gene Cluster Configurationind0-ind1-ind2 (minimal)Reduced by 60% vs. full cluster
Full Cluster (ind0-ind7)With pel5 or trpS40–50 mg/L

Tryptophan Monooxygenase and Transaminase Activity in Precursor Diversification

Precursor-directed biosynthesis diversifies indolmycenic acid derivatives via substrate-permissive enzymes. The tryptophan synthase gene trpS from Salmonella enterica replaces pel5 in engineered E. coli (strain I1234670TS), enabling coupling of non-natural indoles (e.g., halogenated indoles) to L-serine to form substituted tryptophans [1]. These analogs enter the pathway via endogenous transaminases, generating halogenated IPAs that are processed by Ind1 and Ind2 into 5-, 6-, and 7-fluoro/chloro-indolmycenic acids [1]. Transaminases exhibit moderate steric constraints: 4-substituted indoles show limited conversion due to active-site occlusion, while 5-, 6-, and 7-haloindoles yield 20–35 mg/L of derivatized indolmycenic acids [1]. Fluorinated analogs (e.g., 5F-5, [M+H]⁺=238 m/z) retain antibiotic activity against MRSA (MIC₅₀: 32–64 µg/mL), whereas chlorinated derivatives are inactive, likely due to steric hindrance in the target tryptophanyl-tRNA synthetase binding pocket [1].

Properties

Product Name

Indolmycenic acid

IUPAC Name

(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1

InChI Key

NUFXPJOTSOMKFZ-HQJQHLMTSA-N

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O

Isomeric SMILES

C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O

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